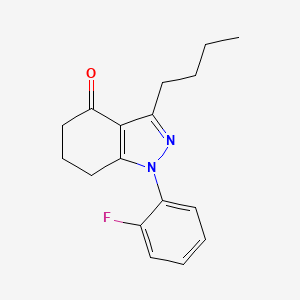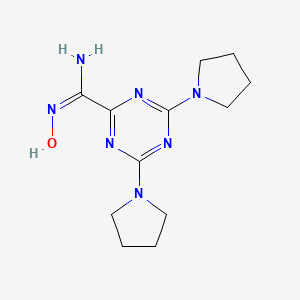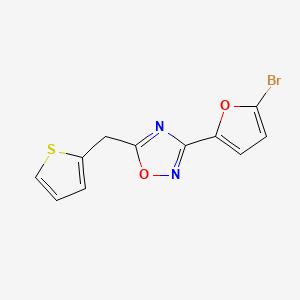![molecular formula C18H18ClNO3 B11500918 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid](/img/structure/B11500918.png)
3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorophenyl group and a phenylpropanoyl amide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various reactions such as Friedel-Crafts acylation can be employed to introduce the chlorophenyl group.
Amide Formation: The intermediate can then be reacted with a phenylpropanoyl chloride in the presence of a base to form the amide linkage.
Carboxylation: Finally, the resulting compound can be subjected to carboxylation reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chlorophenyl and amide groups could play a role in binding to molecular targets, while the propanoic acid group might influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-aminopropanoic acid: Similar structure but lacks the phenylpropanoyl group.
3-Phenyl-3-[(3-phenylpropanoyl)amino]propanoic acid: Similar structure but lacks the chlorophenyl group.
3-(4-Bromophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of both the chlorophenyl and phenylpropanoyl groups in 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid makes it unique. These groups can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H18ClNO3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c19-15-9-7-14(8-10-15)16(12-18(22)23)20-17(21)11-6-13-4-2-1-3-5-13/h1-5,7-10,16H,6,11-12H2,(H,20,21)(H,22,23) |
InChI Key |
CQMBWBPNWXHUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11500838.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B11500841.png)
![1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11500848.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11500855.png)
![8-ethyl 2-methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11500865.png)
![7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500870.png)
![N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11500873.png)


![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)
![ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11500904.png)
![Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B11500919.png)

![4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11500939.png)
